molecular formula C2H3N3S B1320933 1,2,4-Thiadiazol-3-amine CAS No. 56531-89-6

1,2,4-Thiadiazol-3-amine

Cat. No. B1320933
CAS RN: 56531-89-6
M. Wt: 101.13 g/mol
InChI Key: WGCAJRHEDWDNDN-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

2,4 Dimethoxybenzaldehyde (4.1 g, 24 mmol, 1 eq), 2 amino-1,2,4-thiadiazole (2.5 g, 24.7 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (25 mg, 0.297 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 72 hours. The reaction mixture was cooled to room temperature and chlorotitaniumisopropoxide (1M solution in hexane, 29.7 ml, 29.7 mmol, 1.2 eq) was added and the reaction mixture stirred at room temperature for 15 minutes. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (3.7 g, 99 mmol, 4.0 eq) was added portionwise and the reaction mixture stirred for 1 hour. The reaction mixture was diluted with saturated sodium hydrogen carbonate (100 ml) and the resulting titanium precipitate removed by filtration through Celite. The filtrate was dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 15-60% ethyl acetate: heptane to yield the title compound (1.1 g, 4.38 mmol, 17%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
29.7 mL
Type
catalyst
Reaction Step Seven
Quantity
25 mg
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
17%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.N[C:14]1[N:18]=[CH:17][S:16][N:15]=1.CC[N:21](CC)CC.[BH4-].[Na+]>C(Cl)Cl.C(=O)([O-])O.[Na+].CC(C)[O-].Cl[Ti+3].CC(C)[O-].CC(C)[O-].N1CCCCC1.CCCCCCC>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:21][C:17]1[S:16][N:15]=[CH:14][N:18]=1 |f:3.4,6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NSC=N1
Step Three
Name
Quantity
3.04 g
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
3.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Seven
Name
Quantity
29.7 mL
Type
catalyst
Smiles
CC([O-])C.Cl[Ti+3].CC([O-])C.CC([O-])C
Step Eight
Name
Quantity
25 mg
Type
catalyst
Smiles
N1CCCCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over sieves for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The sieves were removed by filtration
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with MeOH (50 ml)
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting titanium precipitate removed by filtration through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography
WASH
Type
WASH
Details
eluting with 15-60% ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(CNC2=NC=NS2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.38 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.